molecular formula C25H50O2 B1594555 Heptyl stearate CAS No. 24466-84-0

Heptyl stearate

Cat. No.: B1594555
CAS No.: 24466-84-0
M. Wt: 382.7 g/mol
InChI Key: HIKYVKDNGAULJV-UHFFFAOYSA-N
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Description

Heptyl stearate, also known as heptyl octadecanoate, is an ester formed from heptanol and stearic acid. It is a colorless to pale yellow liquid with a mild odor. This compound is widely used in cosmetics and personal care products due to its excellent emollient properties, providing a smooth and silky feel to the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl stearate is typically synthesized through the esterification reaction between heptanol and stearic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is often carried out in the presence of a solvent, such as toluene, to enhance the solubility of the reactants and improve the reaction rate. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Heptyl stearate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce heptanol and stearic acid. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Transesterification: this compound can react with another alcohol in the presence of an acid or base catalyst to form a different ester and heptanol. Common catalysts for this reaction include sulfuric acid and sodium methoxide.

Major Products Formed:

    Hydrolysis: Heptanol and stearic acid.

    Transesterification: A different ester and heptanol.

Scientific Research Applications

Heptyl stearate has a wide range of applications in scientific research and various industries:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of biological assays and experiments due to its biocompatibility.

    Medicine: Utilized in the development of topical formulations and drug delivery systems.

    Industry: Widely used in cosmetics, personal care products, and lubricants due to its emollient and lubricating properties.

Mechanism of Action

Heptyl stearate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth and silky feel. The molecular targets and pathways involved in its action are primarily related to its physical properties rather than specific biochemical interactions.

Comparison with Similar Compounds

  • Isopropyl myristate
  • Cetyl palmitate
  • Ethylhexyl stearate

Heptyl stearate stands out due to its specific molecular structure, which provides a unique balance of hydrophilic and lipophilic properties, making it particularly effective in certain formulations.

Properties

IUPAC Name

heptyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKYVKDNGAULJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179227
Record name Heptyl stearate
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Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24466-84-0
Record name Heptyl stearate
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Record name Heptyl stearate
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Record name NSC152073
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Record name Heptyl stearate
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Record name Heptyl stearate
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Record name HEPTYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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